molecular formula C7H12BClN2O2 B6310002 6-(Ethylamino)pyridine-3-boronic acid hydrochloride CAS No. 2096330-99-1

6-(Ethylamino)pyridine-3-boronic acid hydrochloride

Cat. No. B6310002
CAS RN: 2096330-99-1
M. Wt: 202.45 g/mol
InChI Key: HYXHEFLYKOJWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Ethylamino)pyridine-3-boronic acid hydrochloride, commonly referred to as EPBH, is an organic compound that has been used for a variety of scientific applications. EPBH is a versatile compound with a wide range of applications in both organic and inorganic chemistry. It has been used for a variety of purposes, including the synthesis of other compounds, as a catalyst for reactions, and as a reagent for analytical chemistry. EPBH is also used in the synthesis of pharmaceuticals and other chemicals.

Scientific Research Applications

EPBH has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. EPBH has also been used as a catalyst for organic reactions, such as the synthesis of heterocyclic compounds. It has also been used in the synthesis of polymers and other materials. Additionally, EPBH has been used in analytical chemistry, as a reagent for the analysis of various compounds.

Mechanism of Action

The mechanism of action of EPBH is not fully understood. It is believed that the hydrochloride group of the compound plays an important role in its reactivity. The hydrochloride group can act as a Lewis base, which can facilitate the formation of a coordination complex with the substrate. This coordination complex can then be used to facilitate various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPBH are not well understood. It is believed that the compound may have some effect on enzymes and other proteins, as well as on the cell membrane. However, more research is needed to fully understand the effects of EPBH on biochemical and physiological systems.

Advantages and Limitations for Lab Experiments

EPBH has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in aqueous solutions. Additionally, it can be used in a variety of reactions, making it a versatile reagent for laboratory synthesis. However, it is important to note that EPBH is a hazardous compound, and should be handled with care.

Future Directions

As EPBH is a relatively new compound, there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of EPBH. Additionally, further research could be done to develop new methods for the synthesis of EPBH, or to improve existing methods. Additionally, further research could be done to explore the potential applications of EPBH in other areas, such as in the synthesis of polymers or other materials. Finally, further research could be done to explore the potential toxicity of EPBH, and to develop methods for its safe handling and disposal.

Synthesis Methods

EPBH can be synthesized by the reaction of ethylamino pyridine and 3-bromo-2-hydroxy-1-propanone in the presence of sodium hydroxide and hydrochloric acid. This reaction is often carried out in an aqueous solution at room temperature. The resulting product is then purified by recrystallization or chromatography. The purity of the product can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS).

properties

IUPAC Name

[6-(ethylamino)pyridin-3-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2.ClH/c1-2-9-7-4-3-6(5-10-7)8(11)12;/h3-5,11-12H,2H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXHEFLYKOJWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NCC)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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